3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

CAS No.: 947013-64-1

Cat. No.: VC2304053

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947013-64-1 |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |

| Standard InChI Key | PWGZQPCRFOELNG-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(=N1)CCC(=O)O |

| Canonical SMILES | CCC1=NOC(=N1)CCC(=O)O |

Introduction

Chemical Structure and Properties

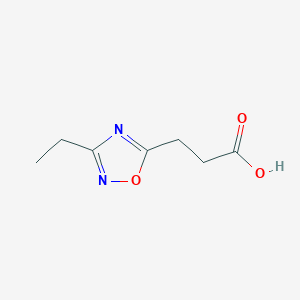

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid consists of a 1,2,4-oxadiazole core with an ethyl substituent at the 3-position and a propanoic acid chain at the 5-position. This unique structure contributes to its potential biological activities and chemical reactivity.

Physical and Chemical Properties

The compound features the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |

| InChI | InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |

| InChI Key | PWGZQPCRFOELNG-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(=N1)CCC(=O)O |

The compound contains a five-membered heterocyclic ring (oxadiazole) with two nitrogen atoms and one oxygen atom, giving it unique electronic properties that influence its chemical behavior and biological activity .

Structural Features

The 1,2,4-oxadiazole core offers several important structural characteristics:

-

A planar aromatic heterocycle with 6 π-electrons

-

Multiple potential sites for hydrogen bonding

-

The ethyl group at position 3 provides lipophilicity

-

The propanoic acid chain at position 5 offers a hydrophilic component and potential for further functionalization

These structural elements contribute to the compound's potential for biomolecular interactions, making it relevant for pharmaceutical applications .

Synthesis Methods

Several methods have been developed for synthesizing 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid and similar derivatives. The most common approaches include:

Cyclization of Amidoximes

One of the primary synthesis routes involves the reaction of amidoximes with carboxylic acids or their derivatives:

-

The reaction of propanoyl chloride with an appropriate ethyl-substituted amidoxime

-

Cyclization under basic conditions (typically with potassium hydroxide or sodium hydroxide)

From Hydrazides

Another synthesis pathway involves:

-

Formation of hydrazides from appropriate carboxylic acids

-

Reaction with carbon disulfide and potassium hydroxide

-

Formation of the oxadiazole ring through cyclodehydration

The synthesis of similar compounds has been documented in the literature, providing a foundation for developing efficient synthesis routes for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid .

Structure-Activity Relationships

Influence of Substituents

Research on oxadiazole derivatives indicates that the nature of substituents significantly affects biological activity:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3-position | Ethyl group | Increases lipophilicity, potentially enhancing membrane penetration |

| 5-position | Propanoic acid | Provides hydrogen bonding capacity and potential for further functionalization |

Studies on related compounds like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid have shown that the substitution pattern on the oxadiazole ring greatly influences antimicrobial activity and cytotoxicity profiles .

Comparison with Similar Compounds

Several structurally related compounds have been studied more extensively:

-

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Shows low genotoxicity and potential anti-inflammatory properties

-

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid: Demonstrates different biological activity profiles due to the cyclic substituent

-

3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Shows how the addition of an aromatic ring modifies activity

These comparisons suggest that 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid may have a unique activity profile due to its specific substitution pattern .

Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid can serve as:

-

A scaffold for developing new bioactive compounds

-

A pharmacokinetic modulator in drug design

Synthetic Organic Chemistry

The compound represents an interesting synthetic target that can be further modified to create libraries of compounds for structure-activity relationship studies .

Chemical Biology

The oxadiazole moiety provides unique binding properties that can be exploited in the development of chemical probes for biological systems .

Current Research Trends

Recent research involving 1,2,4-oxadiazole derivatives has focused on:

-

Development of selective enzyme inhibitors

-

Creation of antimicrobial agents to address antibiotic resistance

-

Design of anti-inflammatory compounds with reduced side effects

These research directions suggest potential areas for further investigation of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume